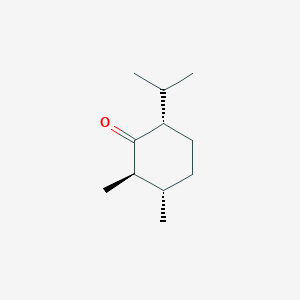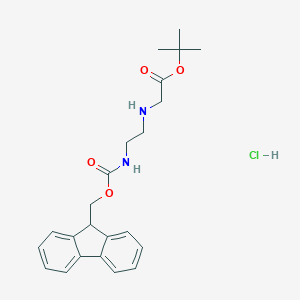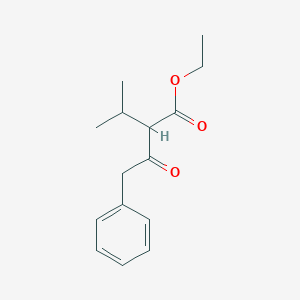
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate is a compound of significant interest in organic chemistry, particularly for its role as an intermediate in the synthesis of various pharmacologically active molecules. Its structure comprises an ethyl ester group, a ketone functionality, and a phenyl ring, which contribute to its chemical versatility.
Synthesis Analysis
The synthesis of related compounds involves highly enantioselective hydrogenation processes. For example, the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating the potential for synthesizing similar compounds with precise stereochemical control (Meng, Zhu, & Zhang, 2008). Additionally, biocatalytic methods offer scalable and optically pure production routes, as shown by the conversion of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate using recombinant E. coli strains (Ni et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal insights into the stereochemical outcomes of synthetic reactions. For instance, the study of ethyl 4-acetyl-5-oxo-3-phenylhexanoate demonstrated the impact of chiral centers on the molecular configuration and highlighted the importance of stereochemistry in the synthesis of complex organic molecules (Wang & Hu, 2011).
Chemical Reactions and Properties
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate can undergo a variety of chemical reactions due to its functional groups. The enantioselective reduction of similar esters has been achieved using microorganisms, producing optically pure alcohols, which are valuable intermediates in organic synthesis. This demonstrates the compound's reactivity and the potential for producing enantiomerically enriched products through biocatalysis (Lacerda et al., 2006).
Applications De Recherche Scientifique
-
Ethyl ®-2-Hydroxy-4-phenylbutanoate
- Application : This compound is a useful intermediate for the synthesis of various anti-hypertension drugs .
- Method of Application : It was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .
- Results or Outcomes : The production of this compound provides a pathway for the synthesis of various anti-hypertension drugs .
Propriétés
IUPAC Name |
ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMIDTBEENEUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate | |
CAS RN |
176519-53-2 |
Source


|
| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


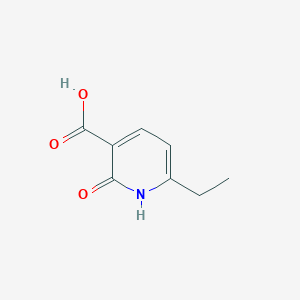
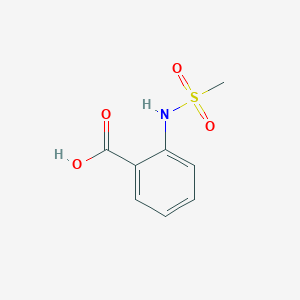

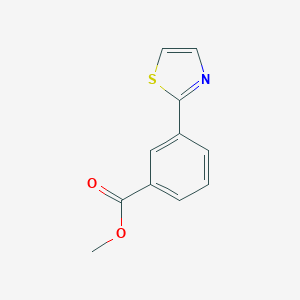

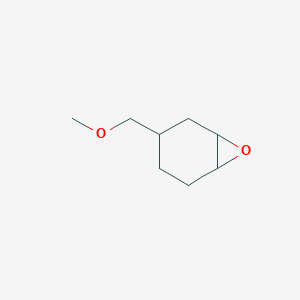
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
